molecular formula C14H16N4 B400859 5,6-dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1'-cyclohexane) CAS No. 296244-11-6

5,6-dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1'-cyclohexane)

Cat. No.: B400859
CAS No.: 296244-11-6
M. Wt: 240.3g/mol
InChI Key: FDGWLIPQHYNIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] is a complex heterocyclic compound that features a spiro linkage between a tetrazole ring and an isoquinoline ring fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] typically involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. This one-pot tandem reaction uses potassium carbonate (K₂CO₃) as the base and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. The process encompasses a tandem [3 + 2]-cycloaddition, detosylation, and oxidative aromatization, resulting in functionalized spiro compounds with good yields .

Industrial Production Methods

While specific industrial production methods for spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like DDQ.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the isoquinoline and tetrazole rings.

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane (DCM).

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives.

Scientific Research Applications

Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,5’-tetrazolo[5,1-a]isoquinoline]
  • 5,6-Dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1’-cyclohexane)

Uniqueness

Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] is unique due to its spiro linkage and the combination of tetrazole and isoquinoline rings. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

296244-11-6

Molecular Formula

C14H16N4

Molecular Weight

240.3g/mol

IUPAC Name

spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1'-cyclohexane]

InChI

InChI=1S/C14H16N4/c1-4-8-14(9-5-1)10-11-6-2-3-7-12(11)13-15-16-17-18(13)14/h2-3,6-7H,1,4-5,8-10H2

InChI Key

FDGWLIPQHYNIJS-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=NN=NN24

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=NN=NN24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.